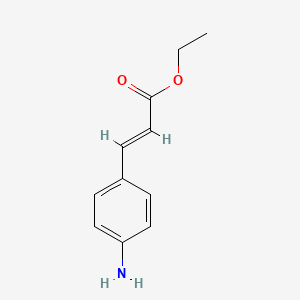

Ethyl 4-aminocinnamate

Description

The exact mass of the compound Ethyl 4-aminocinnamate is 191.094628657 g/mol and the complexity rating of the compound is 205. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-aminocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-aminocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPMBSHHBFFYBF-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063691 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-82-8, 198195-25-4 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198195254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINOCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E38U5S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-aminocinnamate synthesis from p-aminocinnamic acid

An In-depth Technical Guide to the Synthesis of Ethyl 4-aminocinnamate from p-Aminocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of ethyl 4-aminocinnamate, a valuable intermediate in organic and medicinal chemistry.[1] The synthesis is achieved through the Fischer esterification of p-aminocinnamic acid with ethanol, utilizing sulfuric acid as a catalyst. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental workflow, outlines methods for product purification and characterization, and discusses strategies for troubleshooting and optimization. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for researchers aiming to reliably produce high-purity ethyl 4-aminocinnamate.

Introduction and Strategic Importance

Ethyl 4-aminocinnamate, also known as ethyl p-aminocinnamate, is a derivative of cinnamic acid featuring both an ethyl ester and an amino functional group.[1] Its molecular structure makes it a versatile building block for the synthesis of more complex molecules and pharmacologically active compounds.[1] The presence of the primary amine, the ester, and the alkene moiety allows for a wide range of subsequent chemical modifications. This strategic importance necessitates a robust and reproducible synthetic methodology, which the classic Fischer-Speier esterification provides.

This guide focuses on the direct, acid-catalyzed esterification of p-aminocinnamic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.[2] The primary objective is to equip laboratory professionals with the knowledge to not only execute the synthesis but also to understand the critical parameters that govern reaction efficiency and product purity.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The synthesis of ethyl 4-aminocinnamate from p-aminocinnamic acid and ethanol is a classic example of Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[3][4] The reaction is an equilibrium process, and specific measures must be taken to drive it towards the formation of the desired ester product.[3]

The mechanism proceeds through several distinct steps:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of p-aminocinnamic acid by the strong acid catalyst (H₂SO₄).[3][5] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4]

-

Nucleophilic Attack by Ethanol : The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon.[3] This results in the formation of a tetrahedral intermediate.[6]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3] This converts the hydroxyl group into a good leaving group (water).[6]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

-

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ethyl 4-aminocinnamate product and regenerate the acid catalyst.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of ethyl p-aminocinnamate.[7] It is designed to be a self-validating system, where successful execution yields a product with verifiable physical and spectral properties.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (approx.) | Notes |

| p-Aminocinnamic Acid | C₉H₉NO₂ | 163.17 | 32.6 g | 0.20 | Starting material. |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 parts | - | Reagent and solvent. Must be anhydrous.[8] |

| Sulfuric Acid (66°Be) | H₂SO₄ | 98.08 | 20 parts | - | Catalyst. Highly corrosive.[7] |

| Sodium Hydroxide Soln. (35°Be) | NaOH | 40.00 | ~38 parts | - | For neutralization. |

| Water & Ice | H₂O | 18.02 | 200 + 200 parts | - | For work-up. |

Equipment

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and vacuum flask for filtration

-

pH indicator paper or pH meter

-

Recrystallization apparatus

-

Melting point apparatus

Synthesis Workflow

Step-by-Step Procedure

Reaction Setup and Execution:

-

To a suitable round-bottom flask equipped with a magnetic stir bar, add 32.6 parts of p-aminocinnamic acid.

-

Add 100 parts of absolute ethanol, followed by the slow and careful addition of 20 parts of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux with continuous stirring for three hours.[7] The progress can be monitored using Thin-Layer Chromatography (TLC).[8]

Work-up and Isolation:

-

After three hours, discontinue heating and allow the reaction mixture to cool to room temperature.

-

In a large beaker, prepare a mixture of 200 parts of water and 200 parts of ice.

-

Carefully pour the cooled reaction mixture onto the ice/water slurry with stirring.[7]

-

Neutralize the acidic solution by slowly adding a 35° Be solution of sodium hydroxide.[7] Monitor the pH, continuing the addition until the solution reaches a pH of approximately 8. The product will precipitate as a solid.

-

Collect the precipitated crude solid by vacuum filtration using a Büchner funnel.[7][9]

-

Wash the solid on the filter thoroughly with cold water to remove any inorganic salts.[7]

Purification:

-

Transfer the crude solid to a flask for recrystallization.

-

Add a mixture of 150 parts of ethanol and 150 parts of water and heat until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals of ethyl 4-aminocinnamate by vacuum filtration.

-

Dry the crystals, for example, in a vacuum oven at a low temperature, to obtain the final product. A yield of approximately 78% can be expected.[7]

Product Characterization and Validation

The identity and purity of the synthesized ethyl 4-aminocinnamate must be confirmed through analytical methods.

| Property | Expected Value / Description | Source(s) |

| Appearance | Light yellow crystalline solid. | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [10] |

| Molecular Weight | 191.23 g/mol | [10] |

| Melting Point | 68-74 °C | [7][11] |

| Purity (Assay) | ≥97% after recrystallization. | [12] |

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (two doublets in the para-substituted region), vinylic protons (two doublets with a large trans coupling constant), and a broad singlet for the amine (-NH₂) protons.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1710 cm⁻¹), C=C stretching of the alkene and aromatic ring, and C-O stretching.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 191.23).

Troubleshooting and Optimization

The primary challenge in Fischer esterification is its equilibrium nature.[4][6]

-

Low Yield : If the yield is significantly lower than expected, it indicates that the equilibrium was not sufficiently shifted towards the products. According to Le Chatelier's principle, the equilibrium can be driven forward by:

-

Using an Excess of a Reagent : Employing a large excess of ethanol (which also serves as the solvent) helps to push the reaction to completion.[3][13]

-

Removing Water : While not explicitly detailed in the simple reflux protocol, for more sensitive substrates or to maximize yield, water can be removed as it is formed using a Dean-Stark apparatus.[4][8]

-

-

Incomplete Reaction : If starting material is still present after the specified reaction time, the reflux time can be extended. Ensure the temperature is adequate to maintain a steady reflux.[8]

-

Side Reactions : At high temperatures and strong acid concentrations, there is a potential for side reactions, such as polymerization of the cinnamate derivative or sulfonation of the aromatic ring. Using the specified conditions helps to minimize these. The amino group is protonated under the strong acidic conditions, which protects it from acting as a nucleophile.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sulfuric Acid (H₂SO₄) : Is extremely corrosive and can cause severe burns. Handle with extreme care.

-

Sodium Hydroxide (NaOH) : Is caustic and can cause severe skin and eye damage.

-

Ethyl 4-aminocinnamate : May cause skin, eye, and respiratory irritation.[10]

-

Ethanol : Is a flammable liquid. Keep away from open flames and ignition sources.

Conclusion

The synthesis of ethyl 4-aminocinnamate via Fischer esterification of p-aminocinnamic acid is a reliable and scalable method. By carefully controlling reaction parameters such as reagent stoichiometry, catalyst concentration, and reaction time, researchers can consistently obtain a high yield of the pure product. The protocol described herein, combined with the mechanistic understanding and troubleshooting advice, provides a comprehensive framework for the successful synthesis and validation of this important chemical intermediate.

References

-

PrepChem.com. Synthesis of Ethyl-p-amino-cinnamate. [Link]

-

SpectraBase. Ethyl 4-aminobenzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736317, Ethyl 4-aminocinnamate. [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. [Link]

-

Lenzing. Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. [Link]

-

Scribd. Benzocaine Syntheisi Via Fischer Esterification. [Link]

-

CHLOUNION PHARM. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Fischer Esterification. [Link]

-

Chemsrc. Ethyl 4-Aminocinnamate | CAS#:5048-82-8. [Link]

-

American Journal of Educational Research. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

CP Lab Safety. Ethyl 4-aminocinnamate, min 97%, 100 grams. [Link]

-

National Center for Biotechnology Information. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]

-

MDPI. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

Sources

- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 4-aminocinnamate | 5048-82-8 [chemicalbook.com]

- 12. calpaclab.com [calpaclab.com]

- 13. cerritos.edu [cerritos.edu]

Physical and chemical properties of Ethyl 4-aminocinnamate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-aminocinnamate

Executive Summary

Ethyl 4-aminocinnamate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. As an ester derivative of 4-aminocinnamic acid, it possesses a unique structural architecture, incorporating a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring. This combination of functional groups makes it a highly versatile building block for the synthesis of more complex molecular targets and imparts upon it a range of potential biological activities.[1] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, chemical reactivity, and key applications of Ethyl 4-aminocinnamate, intended for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

The physical state and solubility parameters of a compound are foundational to its handling, formulation, and application. Ethyl 4-aminocinnamate is typically encountered as a yellow to orange crystalline solid at standard temperature and pressure.[2] Its properties are quantitatively summarized below.

| Property | Value | Source(s) |

| CAS Number | 5048-82-8 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][5][6] |

| Molecular Weight | 191.23 g/mol | [2][6][7] |

| IUPAC Name | ethyl (E)-3-(4-aminophenyl)prop-2-enoate | [6][7] |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 70-74 °C | [2][4][5] |

| Boiling Point | 347.0 ± 25.0 °C (Predicted) | [2][5] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Synonyms | Ethyl p-aminocinnamate, 4-Aminocinnamic acid ethyl ester | [2][3][7] |

Spectroscopic and Analytical Characterization

Unambiguous identification of Ethyl 4-aminocinnamate relies on a combination of modern spectroscopic techniques. The key to its characterization lies in identifying the distinct signals corresponding to its three primary structural motifs: the 4-substituted aromatic ring, the trans-alkene, and the ethyl ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.5-8.0 ppm region), the vinylic protons of the trans-double bond (two doublets with a large coupling constant, ~16 Hz), the ethyl group (a quartet and a triplet), and a broad singlet for the amine (-NH₂) protons. ¹³C NMR will display signals for the carbonyl carbon of the ester, the sp² carbons of the alkene and aromatic ring, and the sp³ carbons of the ethyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorbances include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the conjugated ester (around 1700-1720 cm⁻¹), C=C stretching of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and the C-O stretch of the ester (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 191.0946 g/mol .[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to both assess purity and confirm the molecular ion peak.[7]

The following workflow is standard for the analytical validation of a newly synthesized or procured batch of Ethyl 4-aminocinnamate.

Caption: Standard workflow for the analytical characterization of Ethyl 4-aminocinnamate.

Chemical Reactivity and Synthesis

The synthetic utility of Ethyl 4-aminocinnamate stems from the distinct reactivity of its functional groups, which can often be addressed chemoselectively.

-

Aromatic Amine (-NH₂) : This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, sulfonation, and diazotization, enabling further functionalization of the aromatic ring.

-

α,β-Unsaturated Ester (-CH=CH-COOEt) : The conjugated system is susceptible to Michael addition (1,4-addition) by nucleophiles. The double bond can also undergo hydrogenation or epoxidation. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

-

Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the electron-donating amine group, directing incoming electrophiles to the ortho positions.

Synthetic Pathway Overview

A prevalent and efficient method for synthesizing Ethyl 4-aminocinnamate is through the selective reduction of its nitro analogue, Ethyl (E)-3-(4-nitrophenyl)acrylate.[2] This transformation is critical as it introduces the key amino functionality while preserving the sensitive unsaturated ester group. Various catalytic systems have been developed for this purpose, highlighting the importance of chemoselectivity.

Caption: General workflow for the synthesis of Ethyl 4-aminocinnamate via nitro group reduction.[2]

Applications in Research and Drug Development

The trifecta of functional groups makes Ethyl 4-aminocinnamate a valuable intermediate with diverse applications.

-

Organic Synthesis : It serves as a fundamental building block for constructing more elaborate molecules. Its reactive handles allow for its incorporation into a wide array of scaffolds, including heterocyclic systems and polymers.[1]

-

Medicinal Chemistry : The cinnamate scaffold is a known pharmacophore present in numerous biologically active compounds. Ethyl 4-aminocinnamate is explored as a lead compound for developing new therapeutic agents with potential antibacterial, antioxidant, and anti-inflammatory properties.[1] Its structural similarity to compounds like Ethyl 4-aminobenzoate (Benzocaine) suggests potential for exploration in designing novel enzyme inhibitors or receptor ligands.

-

Materials Science : The molecule's linear, rigid structure and potential for hydrogen bonding make it a candidate for developing supramolecular polymers and mesomorphic (liquid crystal) materials.

-

Cosmetics and Fragrances : Due to its aromatic nature, it has potential applications as a fragrance component or as an active ingredient in skincare formulations, leveraging its antioxidant properties.[1]

Safety, Handling, and Storage

Proper handling of Ethyl 4-aminocinnamate is essential to ensure laboratory safety. It is classified as an irritant.

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask (e.g., N95) should be used when handling the solid to avoid inhalation.

-

Handling : Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or a chemical fume hood. Minimize dust generation.[9] Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2]

Experimental Protocols

The following protocols describe standard procedures for the preliminary analysis of Ethyl 4-aminocinnamate.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective : To quickly assess the purity of a sample and determine an appropriate solvent system for column chromatography.

Materials :

-

Ethyl 4-aminocinnamate sample

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile phase: e.g., 3:1 Hexane:Ethyl Acetate (v/v)

-

UV lamp (254 nm)

-

Capillary spotters

Procedure :

-

Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm. Cover the chamber and allow the atmosphere to saturate for 10-15 minutes.

-

Dissolve a small amount (~1 mg) of the Ethyl 4-aminocinnamate sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of the TLC plate.

-

Allow the solvent to evaporate completely from the spot.

-

Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.

-

Allow the solvent front to ascend the plate until it is ~1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under a UV lamp at 254 nm. The compound is UV active due to its aromatic and conjugated system.

-

Circle any visible spots and calculate the Retention Factor (Rƒ) for each spot using the formula: Rƒ = (distance traveled by spot) / (distance traveled by solvent front). A pure sample should exhibit a single, well-defined spot.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

Objective : To prepare a sample of Ethyl 4-aminocinnamate for structural elucidation by ¹H NMR.

Materials :

-

Ethyl 4-aminocinnamate sample (~5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

Pasteur pipette

-

Vial and spatula

Procedure :

-

Weigh approximately 5-10 mg of the Ethyl 4-aminocinnamate solid into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial to completely dissolve the solid. The solution should be clear and free of particulate matter.

-

Transfer the solution from the vial into a clean, dry NMR tube using the Pasteur pipette.

-

Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically ~4-5 cm).

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean with a lint-free tissue (e.g., Kimwipe) before inserting it into the NMR spectrometer.

-

The sample is now ready for analysis.

References

-

CHLOUNION PHARM. (n.d.). Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 4-aminocinnamate, min 97%, 100 grams. Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl 4-aminocinnamate CAS#: 5048-82-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-aminocinnamate. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (2025). Ethyl 4-Aminocinnamate(CAS#:5048-82-8). Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

- Flinn Scientific. (2015).

Sources

- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 2. Ethyl 4-aminocinnamate | 5048-82-8 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Ethyl 4-Aminocinnamate | CAS#:5048-82-8 | Chemsrc [chemsrc.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Ethyl 4-aminocinnamate (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. sds.metasci.ca [sds.metasci.ca]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl 4-aminocinnamate in Drug Development

Abstract

Ethyl 4-aminocinnamate is a versatile organic compound with significant potential in medicinal chemistry, serving as a precursor for various pharmacologically active molecules.[1] Its structural features, including an aromatic ring, an amino group, and an ethyl ester moiety, make it a candidate for developing new antibacterial, antioxidant, and anti-inflammatory drugs.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum level is paramount for rational drug design. This in-depth technical guide provides a comprehensive workflow for performing quantum chemical calculations on Ethyl 4-aminocinnamate using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the chosen computational strategies, ensuring both accuracy and practical relevance.

Introduction: The "Why" Before the "How"

In modern drug development, computational chemistry is an indispensable tool. It allows us to predict molecular properties and behaviors before committing to costly and time-consuming synthesis and experimental testing. For a molecule like Ethyl 4-aminocinnamate, which serves as a versatile building block, these predictive capabilities are invaluable.[1] Quantum chemical calculations, specifically DFT, provide a robust framework for investigating the electron distribution, molecular geometry, and reactivity, which are fundamental to a molecule's biological activity.[2]

This guide will walk through a complete computational protocol, from initial structure optimization to the prediction of spectroscopic data. The core philosophy is not just to provide a set of instructions, but to build a self-validating system where computational results can be confidently correlated with experimental data, thereby establishing a trustworthy predictive model for novel derivatives.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, a balance between computational cost and accuracy is crucial.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent cost-to-performance ratio. It calculates the electronic structure of a molecule based on its electron density.

-

The B3LYP Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior. Studies on similar cinnamate and benzoate derivatives have shown that B3LYP provides reliable results for both geometric and electronic properties.[3][4]

-

The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a prudent choice for Ethyl 4-aminocinnamate for several reasons:

-

6-311 : This indicates a triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller basis sets.

-

++G : These diffuse functions are essential for accurately modeling the lone pairs on the nitrogen and oxygen atoms and the delocalized π-system of the aromatic ring.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for a more realistic description of bond angles and charge distribution.

-

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of Ethyl 4-aminocinnamate using a program like Gaussian.[5][6]

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to build the initial 3D structure of Ethyl 4-aminocinnamate. This can be done using molecular building software like GaussView.[7] The goal of geometry optimization is to find the most stable arrangement of the atoms, which corresponds to the minimum energy on the potential energy surface.[6]

Protocol:

-

Launch GaussView and build the Ethyl 4-aminocinnamate molecule. Ensure the correct atomic connectivity.

-

Set up the calculation:

-

Job Type: Optimization

-

Method: DFT, B3LYP

-

Basis Set: 6-311++G(d,p)

-

Charge: 0

-

Spin: Singlet

-

-

Submit the calculation. The output will provide the optimized coordinates of the molecule.

Step 2: Vibrational Frequency Analysis

A frequency calculation should always follow a successful optimization. This serves two critical purposes:

-

Verification of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point on the potential energy surface, and the structure needs to be re-optimized.

-

Prediction of the IR Spectrum: The calculated vibrational frequencies can be compared with experimental FT-IR spectra to validate the accuracy of the computational model.[8][9]

Protocol:

-

Use the optimized geometry from Step 1 as the input.

-

Set up the calculation:

-

Job Type: Frequency

-

Method: DFT, B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Submit the calculation. Analyze the output to confirm the absence of imaginary frequencies and to obtain the predicted IR spectrum.

Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[10]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[11]

Protocol: The HOMO and LUMO energies are automatically calculated during the optimization and frequency calculations. They can be found in the output file. Visualize the 3D plots of these orbitals to understand the electron density distribution.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks.[11]

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms).

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.

Protocol: The MEP surface can be generated from the results of the optimized structure using visualization software.

Step 5: Excited State Calculations for UV-Vis Spectra (TD-DFT)

To simulate the UV-Vis absorption spectrum, we need to calculate the energies of the electronic excited states. Time-Dependent DFT (TD-DFT) is the method of choice for this.[4]

Protocol:

-

Use the optimized ground-state geometry.

-

Set up the calculation:

-

Job Type: TD-SCF

-

Method: DFT, B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvent Effects: To better compare with experimental spectra, which are usually recorded in a solvent, it's advisable to include a solvent model like the Polarizable Continuum Model (PCM).

-

-

Submit the calculation. The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths (related to the intensity of the absorption peaks).

Visualization of the Computational Workflow

The entire computational process can be visualized as a logical flow, ensuring a systematic and thorough investigation of the molecule.

Caption: A comprehensive workflow for the quantum chemical analysis of Ethyl 4-aminocinnamate.

Data Presentation and Interpretation

The results from these calculations provide a wealth of information. Presenting this data in a clear and structured format is essential for interpretation.

Table 1: Key Calculated Electronic Properties

| Property | Value | Significance in Drug Design |

| HOMO Energy | Calculated Value | Relates to the molecule's electron-donating ability. Crucial for interactions with biological targets.[12] |

| LUMO Energy | Calculated Value | Relates to the molecule's electron-accepting ability.[12] |

| HOMO-LUMO Gap (ΔE) | Calculated Value | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity.[11] |

| Dipole Moment | Calculated Value | Measures the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |

Interpreting FMOs for Drug Design

The energies and spatial distribution of the HOMO and LUMO are central to predicting how a drug molecule will interact with its biological target.[12] For instance, if a drug is designed to interact with an electron-deficient site on a receptor, a high-energy, accessible HOMO is desirable.

Caption: Frontier Molecular Orbital interactions between a drug and its biological target.

Conclusion: From Calculation to Insight

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of Ethyl 4-aminocinnamate. By following this protocol, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The key to this process is not merely the generation of data but the validation of the computational model against experimental results. A well-validated model provides a high degree of confidence in its predictive power, enabling the rational design of novel derivatives with enhanced pharmacological properties. This approach accelerates the drug discovery process, reduces experimental costs, and ultimately contributes to the development of safer and more effective medicines.

References

-

Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. (2015). Journal of Molecular Modeling, 21(6), 150. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

-

Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. CHLOUNION PHARM. [Link]

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025). YouTube. [Link]

-

Gaussian Tutorial-2|DFT Calculations of Nanoclusters| #nanotechnology #chemistry. (2024). YouTube. [Link]

-

Gaussian Calculation Tutorial. Prezi. [Link]

-

Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. (2023). Molecules, 28(14), 5484. [Link]

-

HOMO and LUMO mapping illustration, ESP, energy gap, and 3D‐MEP for DNP utilizing the B3LYP/6‐311G. ResearchGate. [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube. [Link]

-

A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. (2022). International Journal of Molecular Sciences, 23(8), 4341. [Link]

-

Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. (2025). ResearchGate. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). Molecules, 27(21), 7247. [Link]

-

Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). Molecules, 27(19), 6667. [Link]

-

Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. (2019). Lupine Publishers. [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2023). Journal of Chemical Information and Modeling, 63(15), 4642-4653. [Link]

-

Comparison between experimental and theoretical UV–visible absorption spectra of (a), (b), (c) and (d). ResearchGate. [Link]

-

Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. (2021). Medicinal Chemistry Research, 30(5), 1083-1096. [Link]

-

Ethyl 4-aminocinnamate. PubChem. [Link]

-

Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. ResearchGate. [Link]

-

Ethyl p-aminocinnamate. NIST WebBook. [Link]

-

Ethyl 4-aminocinnamate, 25 g. Carl ROTH. [Link]

Sources

- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 2. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations | MDPI [mdpi.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal Properties and Stability of Ethyl 4-aminocinnamate

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: Ethyl 4-aminocinnamate, an ester derivative of 4-aminocinnamic acid, serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring, imparts unique chemical reactivity and potential pharmacological activity, including antioxidant and anti-inflammatory properties.[1] Understanding the thermal behavior of this compound is paramount for its application in drug development, ensuring stability during manufacturing, formulation, and storage, and for defining its shelf-life. This guide provides a comprehensive analysis of the thermal properties and stability profile of Ethyl 4-aminocinnamate, grounded in established analytical techniques and theoretical principles.

Physicochemical Identity and Core Thermal Characteristics

Ethyl 4-aminocinnamate (CAS No. 5048-82-8) is a solid at ambient temperatures, often appearing as a white or light yellow crystalline powder.[1][2] Its fundamental physicochemical properties provide the baseline for its thermal analysis.

Key Physical Properties

A summary of the critical quantitative data for Ethyl 4-aminocinnamate is presented below. This data is essential for handling, processing, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |

| Molecular Weight | 191.23 g/mol | [4] |

| Melting Point (Tfus) | 70-74 °C (lit.) | |

| Boiling Point (Tboil) | 347.0 ± 25.0 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 192.9 °C | [5] |

| Appearance | Solid, white to light yellow powder/crystal | [1][2] |

Expert Insight: The melting point range of 70-74 °C is a critical parameter. A sharp melting point, as determined by Differential Scanning Calorimetry (DSC), is indicative of high purity. A broad melting range, conversely, may suggest the presence of impurities or polymorphic forms, which can significantly impact the compound's stability and bioavailability. The high predicted boiling point and flash point suggest that the compound is not highly volatile and has a low risk of flammability under standard laboratory conditions.[5]

Thermal Stability and Degradation Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. For Ethyl 4-aminocinnamate, the primary concerns for thermal degradation revolve around its key functional groups: the ester, the amine, and the alkene.

Potential Thermal Degradation Pathways

While specific degradation studies on Ethyl 4-aminocinnamate are not extensively published, its chemical structure allows for the prediction of several potential degradation routes under thermal stress:

-

Ester Hydrolysis: Although typically requiring water, thermal energy can accelerate hydrolysis, especially in the presence of trace moisture or acidic/basic impurities, yielding 4-aminocinnamic acid and ethanol.

-

Oxidation: The primary aromatic amine is susceptible to oxidation, which can be initiated by heat and the presence of oxygen. This can lead to the formation of colored impurities (nitroso, nitro, or polymeric species), a common degradation pathway for aromatic amines.

-

Polymerization: The activated double bond in the cinnamate structure can undergo thermal or photo-initiated polymerization, leading to the formation of oligomers or polymers. This would result in a significant change in the physical and chemical properties of the material.

-

Decarboxylation: At elevated temperatures, cinnamic acid derivatives can undergo decarboxylation, though this typically requires more extreme conditions than those encountered during standard pharmaceutical processing.

A conceptual diagram illustrating these potential degradation pathways is provided below.

Caption: Conceptual pathways for the thermal degradation of Ethyl 4-aminocinnamate.

Experimental Analysis of Thermal Properties

To quantitatively assess the thermal properties and stability of Ethyl 4-aminocinnamate, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Overall Experimental Workflow

The logical flow for a comprehensive thermal analysis involves sample preparation, analysis by orthogonal techniques (DSC and TGA), and data interpretation to establish a complete thermal profile.

Caption: General experimental workflow for thermal characterization.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ), onset of melting, and the enthalpy of fusion (ΔHfus) of Ethyl 4-aminocinnamate. This protocol ensures accuracy through proper calibration and system suitability checks.[6]

Methodology:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). The calibration must be within the laboratory's established limits (e.g., ±0.5 °C for temperature).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of Ethyl 4-aminocinnamate into a standard aluminum DSC pan.

-

Causality: Using a small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

-

Hermetically seal the pan to prevent any loss of material through sublimation before melting.

-

-

Experimental Conditions:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere is critical to prevent oxidative degradation of the amine group during heating, ensuring that the observed thermal event is purely the physical melting process.

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift the apparent melting point to higher temperatures, while slower rates may broaden the peak.

-

-

Data Analysis:

-

From the resulting thermogram (Heat Flow vs. Temperature), determine:

-

Onset Temperature: The beginning of the melting endotherm.

-

Peak Temperature (Melting Point): The temperature at which the maximum heat flow occurs.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. This value is proportional to the energy required to melt the sample and is related to its crystallinity.

-

-

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of Ethyl 4-aminocinnamate by measuring weight loss as a function of temperature.[7]

Methodology:

-

Instrument Verification:

-

Verify the TGA's balance performance using certified calibration weights.

-

Verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 4-aminocinnamate into a ceramic or platinum TGA pan.

-

Causality: A larger sample mass than in DSC is often used to ensure that the weight loss is accurately detected by the microbalance.

-

-

Experimental Conditions:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

-

Causality: As with DSC, an inert atmosphere prevents premature oxidative degradation and allows for the determination of the compound's inherent thermal stability. To study oxidative stability, a parallel experiment would be run under an air or oxygen atmosphere.

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

From the resulting thermogram (Weight % vs. Temperature), determine:

-

Onset of Decomposition (T_onset): The temperature at which significant weight loss begins. This is often calculated using the tangent method on the primary weight loss step and is the most critical parameter for defining the upper limit of thermal stability.

-

Temperature of Maximum Decomposition Rate (T_peak): Determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insight into the formation of non-volatile decomposition products like char.

-

-

Conclusion and Recommendations

Ethyl 4-aminocinnamate is a thermally stable solid at ambient conditions, with a melting point in the range of 70-74 °C. Its stability is governed by the reactivity of its amine, ester, and alkene functionalities. While stable under typical pharmaceutical processing temperatures (well below its melting point), exposure to high temperatures, especially in the presence of oxygen and moisture, can initiate degradation through oxidation, hydrolysis, or polymerization.

For drug development professionals, it is recommended to:

-

Store Ethyl 4-aminocinnamate in well-sealed containers at controlled room temperature (10-25 °C) to minimize thermal stress and exposure to atmospheric moisture.

-

Utilize the DSC and TGA protocols outlined herein to establish a precise thermal profile for each new batch of the compound to ensure purity and consistency.

-

Conduct forced degradation studies (thermal, oxidative, hydrolytic) to identify and characterize potential degradants, which is a regulatory requirement for API characterization.

By applying these analytical principles and protocols, researchers can ensure the quality, stability, and efficacy of formulations and products containing Ethyl 4-aminocinnamate.

References

-

Publication: Synthesis of cinnamoyl-amino acid ester derivatives and structure-activity relationship based on thermal stability, dielectric, and theoretical analysis. (n.d.). Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl p-aminocinnamate (CAS 5048-82-8). Retrieved from [Link]

-

Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Retrieved from [Link]

-

Anthony, E. O., et al. (2022). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Tropical Journal of Pharmaceutical Research, 21(1), 131-136. Retrieved from [Link]

-

Sitanggang, A. B., et al. (2023). Continuous synthesis of cinnamate ester using membrane reactor in a solvent-free system. The Annals of the University Dunarea de Jos of Galati. Fascicle VI - Food Technology, 47(1), 51-63. Retrieved from [Link]

-

AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-aminocinnamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-aminocinnamate (C11H13NO2). Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl 4-aminocinnamate CAS#: 5048-82-8. Retrieved from [Link]

-

CHLOUNION PHARM. (n.d.). Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 4-aminocinnamate, min 97%, 100 grams. Retrieved from [Link]

-

Ghaffari, S., et al. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Screening, 18(10), 1155-1171. Retrieved from [Link]

-

Carl ROTH. (n.d.). Ethyl 4-aminocinnamate, 25 g. Retrieved from [Link]

-

ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep. Retrieved from [Link]

-

ChemSrc. (n.d.). Ethyl 4-aminocinnamate | CAS#:5048-82-8. Retrieved from [Link]

-

P212121 Store. (n.d.). Ethyl 4-aminocinnamate. Retrieved from [Link]

Sources

- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Ethyl 4-Aminocinnamate | CAS#:5048-82-8 | Chemsrc [chemsrc.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

A Technical Guide to the Solubility of Ethyl 4-Aminocinnamate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 4-aminocinnamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explore the underlying physicochemical principles that govern the solubility of this compound. We will delve into the theoretical framework of solubility, predict the behavior of ethyl 4-aminocinnamate in various organic solvents, and provide a detailed, field-proven protocol for experimental solubility determination.

Executive Summary: The Importance of Solubility Profiling

Solubility is a critical physicochemical parameter in pharmaceutical sciences. For a molecule like ethyl 4-aminocinnamate, which serves as a versatile building block in organic synthesis and a potential lead compound in medicinal chemistry, understanding its solubility is paramount.[1][2] Poor solubility can hinder everything from reaction kinetics in a synthesis flask to bioavailability in a drug formulation. This guide provides the foundational knowledge to predict, analyze, and experimentally validate the solubility of ethyl 4-aminocinnamate, enabling its effective utilization in research and development.

Molecular Structure and Physicochemical Properties Analysis

To understand the solubility of ethyl 4-aminocinnamate, we must first analyze its molecular structure and inherent properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[2]

Table 1: Key Physicochemical Properties of Ethyl 4-Aminocinnamate

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃NO₂ | [1][3] |

| Molecular Weight | 191.23 g/mol | [3][4] |

| Melting Point | 70-74 °C | [1][3] |

| Appearance | Light yellow acicular crystal / Solid | [1][3] |

| LogP (Octanol/Water) | 1.43 | [3] |

| IUPAC Name | ethyl (E)-3-(4-aminophenyl)prop-2-enoate | [4][5] |

Structural Analysis:

Ethyl 4-aminocinnamate possesses a combination of polar and non-polar features which dictate its solubility profile:

-

Polar Groups: The primary amine group (-NH₂) and the ester carbonyl group (C=O) are capable of acting as hydrogen bond acceptors. The N-H bonds in the amine group also allow it to be a hydrogen bond donor. These groups contribute to the molecule's polarity.

-

Non-Polar Regions: The benzene ring and the ethyl group (-CH₂CH₃) are hydrophobic and contribute to its non-polar character.

The molecule's overall polarity is a balance between these competing features. The LogP value of 1.43 indicates a greater preference for a non-polar environment (octanol) over a polar one (water), suggesting limited aqueous solubility but favorable solubility in many organic solvents.

Theoretical Solubility Predictions in Organic Solvents

Based on the structural analysis, we can predict the solubility of ethyl 4-aminocinnamate across different classes of organic solvents. The general principle is that the strength of solute-solvent interactions must overcome the strength of solute-solute (crystal lattice energy) and solvent-solvent interactions.[6]

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can engage in hydrogen bonding. Ethanol and methanol are expected to be excellent solvents for ethyl 4-aminocinnamate. The hydroxyl (-OH) group of the alcohol can act as a hydrogen bond donor to the ester's carbonyl oxygen and the amine's nitrogen, and as an acceptor for the amine's hydrogens. This strong interaction helps to overcome the crystal lattice energy of the solid solute.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO)

These solvents have dipole moments but do not have hydrogen bond-donating capabilities.

-

Acetone and Ethyl Acetate: These are expected to be good solvents. Their carbonyl groups can act as hydrogen bond acceptors for the amine group of the solute. Their overall polarity is sufficient to interact favorably with the polar regions of ethyl 4-aminocinnamate.

-

DMSO and DMF: These are highly polar aprotic solvents and are also predicted to be very effective at dissolving the compound due to strong dipole-dipole interactions.

Non-Polar Solvents (e.g., Hexane, Toluene)

-

Toluene: Due to the presence of the benzene ring in its structure, toluene may show some capacity to dissolve ethyl 4-aminocinnamate through π-π stacking interactions with the solute's aromatic ring. Moderate solubility is expected.

-

Hexane: As a purely aliphatic, non-polar solvent, hexane is expected to be a poor solvent. The van der Waals forces between hexane and the solute are unlikely to be strong enough to overcome the solute-solute interactions (hydrogen bonding and dipole-dipole forces) that hold the crystal lattice together.

Predicted Solubility Ranking (Qualitative): DMSO > Ethanol > Methanol > Acetone > Ethyl Acetate > Toluene > Hexane

Experimental Protocol for Solubility Determination

Causality Behind Experimental Choices

-

Isothermal Shake-Flask Method: This method is chosen for its reliability and ability to ensure that the solution reaches true equilibrium, preventing the reporting of supersaturated or undersaturated states.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is critical for reproducibility and accuracy. 25 °C (298.15 K) is a standard temperature for such measurements.

-

Equilibration Time: An extended equilibration time (e.g., 24-48 hours) is specified to ensure that the dissolution process has reached its endpoint, which is particularly important for solids that may have slow dissolution kinetics.

-

Quantification by UV-Vis Spectroscopy: Ethyl 4-aminocinnamate contains a chromophore (the substituted cinnamate system), making it suitable for quantification by UV-Vis spectroscopy. This method is sensitive, rapid, and requires minimal sample volume. A calibration curve is essential for converting absorbance to concentration, ensuring the trustworthiness of the results.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of ethyl 4-aminocinnamate in a selected organic solvent at 25 °C.

Materials:

-

Ethyl 4-aminocinnamate (purity > 97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with a temperature-controlled chamber or a water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of ethyl 4-aminocinnamate in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of at least five calibration standards of known lower concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid ethyl 4-aminocinnamate to a series of vials (in triplicate for each solvent). An amount that ensures solid remains after equilibration is key.

-

Add a known volume of the selected organic solvent to each vial (e.g., 5 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. A preliminary kinetic study can determine the optimal time to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled bath to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilute the filtered sample with the same solvent as necessary to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λ_max.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

-

The result is the solubility of ethyl 4-aminocinnamate in that solvent, typically expressed in mg/mL or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Factors influencing solubility.

Conclusion and Future Directions

This guide establishes a robust framework for understanding and determining the solubility of ethyl 4-aminocinnamate. The analysis of its molecular structure allows for strong qualitative predictions, ranking its solubility from high in polar solvents like DMSO and ethanol to low in non-polar solvents like hexane. While specific quantitative data is sparse in public literature, the detailed experimental protocol provided herein offers a clear and reliable path for researchers to generate this critical data in-house. For future work, the development of a thermodynamic model based on experimentally determined solubilities at various temperatures could provide deeper insights into the dissolution process, further empowering rational solvent selection for the diverse applications of this valuable compound.

References

-

Ethyl 4-Aminocinnamate | CAS#:5048-82-8 | Chemsrc. (n.d.). Retrieved January 3, 2026, from [Link]

-

Ethyl 4-aminocinnamate, 96% | 5048-82-8. (n.d.). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved January 3, 2026, from [Link]

-

Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy. Retrieved January 3, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 3, 2026, from a public university chemistry department website.

-

Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. (n.d.). CHLOUNION PHARM. Retrieved January 3, 2026, from [Link]

-

Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved January 3, 2026, from [Link]

-

Principles of Solubility and Solutions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved January 3, 2026, from [Link]

-

[Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. (2016, September 24). Reddit. Retrieved January 3, 2026, from [Link]

-

Ethyl 4-aminocinnamate, 96%. (n.d.). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

- Polarity Index. (n.d.). Retrieved January 3, 2026, from a chemical supplier's resource page.

Sources

- 1. Ethyl 4-Aminocinnamate | CAS#:5048-82-8 | Chemsrc [chemsrc.com]

- 2. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 3. Ethyl 4-aminocinnamate 97 5048-82-8 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.at [fishersci.at]

The Synthesis of Ethyl 4-aminocinnamate: A Journey Through Time for Drug Development Professionals

An In-depth Technical Guide

For researchers and scientists engaged in the dynamic field of drug development, a deep understanding of the synthesis and history of key molecular scaffolds is paramount. Ethyl 4-aminocinnamate, a versatile building block, holds a significant place in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive exploration of its discovery, historical synthesis, and the evolution of its preparation, offering valuable insights for contemporary drug design and development.

The Emergence of a Versatile Scaffold: Discovery and Significance

Ethyl 4-aminocinnamate, also known as ethyl p-aminocinnamate, is an ester derivative of 4-aminocinnamic acid.[1] Its structure, featuring an aromatic amine, an α,β-unsaturated ester, and a benzene ring, provides a unique combination of chemical functionalities that make it a valuable precursor in the synthesis of a wide array of more complex molecules.[2] This includes its use in the development of pharmaceuticals, where the cinnamic acid moiety and its derivatives have been explored for their potential antibacterial, antioxidant, and anti-inflammatory properties. The presence of the primary aromatic amine and the reactive double bond allows for a variety of chemical modifications, making it an attractive starting material for creating diverse chemical libraries for drug screening.

While a singular moment of "discovery" for Ethyl 4-aminocinnamate is not prominently documented, its existence is a logical consequence of the development of fundamental organic reactions in the 19th century. The story of its synthesis is intrinsically linked to the elucidation of methods for constructing the cinnamic acid framework, introducing the amino group, and performing esterification.

A Historical Perspective: The Nineteenth-Century Synthesis

The likely historical synthesis of Ethyl 4-aminocinnamate can be deconstructed into three key stages, each relying on landmark reactions of the era. This historical pathway provides not only a fascinating glimpse into the evolution of organic chemistry but also highlights the ingenuity of early chemists in manipulating functional groups.

Forging the Cinnamic Backbone: The Perkin Reaction

The journey begins with the synthesis of the cinnamic acid core. The Perkin reaction , developed by Sir William Henry Perkin in 1868, provided a robust method for the synthesis of cinnamic acids.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[4]

For the synthesis of the precursor to Ethyl 4-aminocinnamate, the logical starting material would be p-nitrobenzaldehyde . The electron-withdrawing nature of the nitro group makes the carbonyl carbon of p-nitrobenzaldehyde more electrophilic and thus more reactive in the Perkin reaction compared to unsubstituted benzaldehyde.[5][6]

The reaction with acetic anhydride in the presence of sodium acetate would yield 4-nitrocinnamic acid .

Figure 1: The Perkin reaction for the synthesis of 4-nitrocinnamic acid.

Introducing the Amino Group: Reduction of the Nitro Functional Group

With 4-nitrocinnamic acid in hand, the next critical step is the reduction of the nitro group to a primary amine. In the late 19th and early 20th centuries, a common method for this transformation was the use of a metal in an acidic medium. Metals such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl) were frequently employed for the reduction of aromatic nitro compounds.

This reaction proceeds through a series of intermediates, ultimately yielding the corresponding aniline derivative. In this case, the reduction of 4-nitrocinnamic acid would produce 4-aminocinnamic acid .

Figure 2: Historical reduction of 4-nitrocinnamic acid to 4-aminocinnamic acid.

The Final Step: Fischer-Speier Esterification

The final transformation to obtain Ethyl 4-aminocinnamate is the esterification of the carboxylic acid group of 4-aminocinnamic acid. The Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, became the classic method for this purpose.[7]

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, ethanol, to drive the equilibrium towards the formation of the ester.[8][9] Common acid catalysts included sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[10]

The reaction of 4-aminocinnamic acid with ethanol in the presence of an acid catalyst would yield Ethyl 4-aminocinnamate .

Figure 3: Fischer-Speier esterification of 4-aminocinnamic acid.

Modern Synthetic Approaches: Efficiency and Versatility

While the historical synthesis pathway is of significant academic interest, modern organic synthesis has developed more efficient and versatile methods for the preparation of Ethyl 4-aminocinnamate and its derivatives. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

A prevalent modern approach involves the synthesis of ethyl 4-nitrocinnamate as a key intermediate, followed by its reduction.[11]

Synthesis of Ethyl 4-nitrocinnamate

Modern methods for synthesizing ethyl 4-nitrocinnamate often utilize cross-coupling reactions or variations of condensation reactions that offer better control and higher yields than the traditional Perkin reaction.

Reduction of Ethyl 4-nitrocinnamate

The reduction of the nitro group in ethyl 4-nitrocinnamate to the corresponding amine is a well-established transformation with a variety of modern reagents. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

A detailed, contemporary protocol for the synthesis of Ethyl 4-aminocinnamate from ethyl (E)-3-(4-nitrophenyl)acrylate is as follows:

Experimental Protocol: Synthesis of Ethyl 4-aminocinnamate [11]

-

To a suitable reaction vessel, add ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 equivalent).

-

Add a catalyst, for example, a heterogeneous iron catalyst such as Fe₂O₃/NGr(at)C (e.g., 4.0 mol% Fe).

-

Add a base, such as triethylamine (Et₃N, 1.0 equivalent).

-